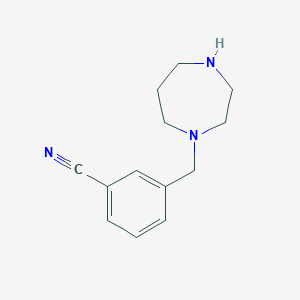
3-(1,4-Diazepan-1-ylmethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-(1,4-Diazepan-1-ylmethyl)benzonitrile typically involves the reaction of benzonitrile with 1,4-diazepane under specific conditions. The reaction conditions and reagents used can vary, but common methods include the use of catalysts and solvents to facilitate the reaction . Industrial production methods may involve bulk manufacturing processes to ensure the compound is produced in sufficient quantities for research and application .
化学反应分析
3-(1,4-Diazepan-1-ylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-(1,4-Diazepan-1-ylmethyl)benzonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-(1,4-Diazepan-1-ylmethyl)benzonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
3-(1,4-Diazepan-1-ylmethyl)benzonitrile can be compared with other similar compounds, such as:
Benzonitrile derivatives: Compounds with similar structures but different functional groups.
Diazepane derivatives: Compounds with similar ring structures but different substituents.
The uniqueness of this compound lies in its specific combination of the benzonitrile and diazepane moieties, which confer distinct chemical and biological properties .
生物活性
3-(1,4-Diazepan-1-ylmethyl)benzonitrile, also known by its CAS number 500878-94-4, is a compound of interest in pharmacological research due to its structural features that suggest potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with a benzonitrile group and an 1,4-diazepane moiety , which is a seven-membered heterocyclic structure containing two nitrogen atoms. This unique structure may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its potential interactions with various receptors and enzymes in the body.
- GABA Receptor Modulation : Similar to other diazepine derivatives, this compound may exhibit activity at GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS). This could lead to sedative or anxiolytic effects.
- Enzyme Inhibition : The nitrile group may participate in interactions with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs.
Pharmacological Effects
Research indicates that compounds structurally related to this compound exhibit various pharmacological effects:
- Anxiolytic Activity : Studies have shown that similar diazepine compounds can reduce anxiety levels in animal models.
- Sedative Effects : Compounds with similar structures have been documented to induce sedation and muscle relaxation.
Case Study 1: Anxiolytic Properties
A study published in Journal of Medicinal Chemistry investigated the anxiolytic properties of a series of diazepine derivatives. The results indicated that compounds with a similar diazepane structure exhibited significant anxiolytic effects in rodent models when administered at specific dosages. The study concluded that these compounds could serve as potential candidates for anxiety disorder treatments .
Case Study 2: Metabolic Profiling
Research focusing on the metabolic pathways of diazepine derivatives revealed that the presence of the diazepane ring affects the metabolism by cytochrome P450 enzymes. The study highlighted that this compound could undergo hydroxylation and N-dealkylation, producing active metabolites that may contribute to its overall biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Diazepam | Benzodiazepine | Anxiolytic, sedative |
| Clonazepam | Benzodiazepine | Anticonvulsant |
| This compound | Diazepane derivative | Potential anxiolytic |
属性
IUPAC Name |
3-(1,4-diazepan-1-ylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-10-12-3-1-4-13(9-12)11-16-7-2-5-15-6-8-16/h1,3-4,9,15H,2,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENWKBDZQDPQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














